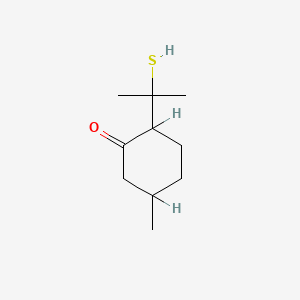

p-Mentha-8-thiol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

p-Mentha-8-thiol-3-one: is a sulfur-containing organic compound known for its distinctive blackcurrant odor. It is an essential odoriferous constituent of buchu leaf oil and is commonly used as a flavoring agent and fragrance ingredient . The compound is also known by other names such as 8-Mercaptomenthone and buchu mercaptan .

Mécanisme D'action

Target of Action

p-Mentha-8-thiol-3-one is a volatile sulfur-containing flavor compound . It is generally used for its potent blackcurrant flavor . It has garnered interest for its potential as an insect repellent and insecticide . Notably, studies have demonstrated its inhibitory effects on the growth of diverse bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Mode of Action

It is known that the compound is synthesized by the reaction of pulegone or isopulegone with hydrogen sulfide excess and ethanolic potassium hydroxide .

Biochemical Pathways

Given its inhibitory effects on certain bacteria , it can be inferred that it may interfere with bacterial growth and metabolism.

Pharmacokinetics

A study has shown that this compound can be successfully encapsulated in β-cyclodextrin, which could potentially improve its bioavailability . The loading capacity was about 13.5% .

Result of Action

Given its inhibitory effects on certain bacteria , it can be inferred that it may lead to the death of these bacteria, thereby acting as an effective antimicrobial agent.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that the release of this compound from a β-cyclodextrin inclusion complex mainly occurred in the first stage of pyrolysis . At 236.3 °C, the release rate of this compound attained the maximum value . Therefore, temperature can significantly affect the release and, consequently, the action of this compound.

Méthodes De Préparation

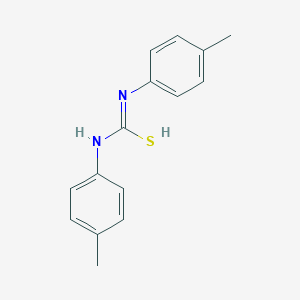

Synthetic Routes and Reaction Conditions: p-Mentha-8-thiol-3-one can be synthesized from pulegone or isopulegone by reacting it with hydrogen sulfide in the presence of a base such as triethylamine . Another method involves the coupling of cysteine to a hydrocarbon compound followed by reaction with β-lyase to form the thiol compound .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of pulegone with hydrogen sulfide and ethanolic potassium hydroxide . This method is favored due to its efficiency and the availability of raw materials.

Analyse Des Réactions Chimiques

Types of Reactions: p-Mentha-8-thiol-3-one undergoes various chemical reactions, including:

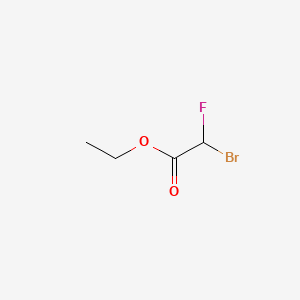

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

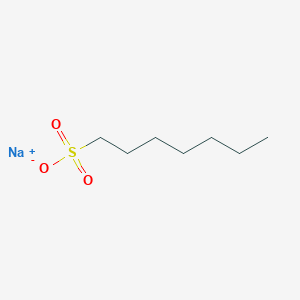

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers, thioesters.

Applications De Recherche Scientifique

Chemistry: p-Mentha-8-thiol-3-one is used as a model compound in the study of sulfur-containing flavor compounds and their interactions with other flavor components .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with unique flavor profiles to improve patient compliance .

Industry: In the fragrance industry, this compound is used to create perfumes with a fresh and diffusive top note. It is also used in the food industry as a flavoring agent in various products such as beverages, baked goods, and confectionery .

Comparaison Avec Des Composés Similaires

- 8-Mercaptomenthone

- Buchu mercaptan

- 2-(1-Mercapto-1-methylethyl)-5-methylcyclohexanone

Comparison: p-Mentha-8-thiol-3-one is unique due to its strong blackcurrant odor, which is more potent compared to other similar compounds. Its ability to impart a fresh and diffusive top note makes it highly valuable in the fragrance and flavor industries .

Propriétés

Numéro CAS |

33284-96-7 |

|---|---|

Formule moléculaire |

C10H18OS |

Poids moléculaire |

186.32 g/mol |

Nom IUPAC |

(2R,5S)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1 |

Clé InChI |

RVOKNSFEAOYULQ-JGVFFNPUSA-N |

SMILES |

CC1CCC(C(=O)C1)C(C)(C)S |

SMILES isomérique |

C[C@H]1CC[C@H](C(=O)C1)C(C)(C)S |

SMILES canonique |

CC1CCC(C(=O)C1)C(C)(C)S |

Point d'ébullition |

56.00 to 62.00 °C. @ 0.10 mm Hg |

Densité |

0.995-1.010 |

Description physique |

colourless to yellow brown liquid |

Solubilité |

218.4 mg/L @ 25 °C (est) insoluble in water soluble in alcohol |

Origine du produit |

United States |

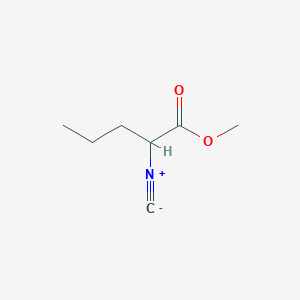

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B7724347.png)

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)